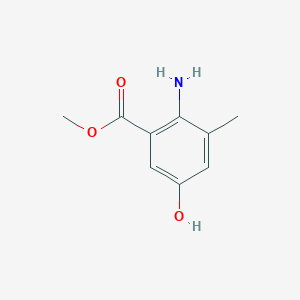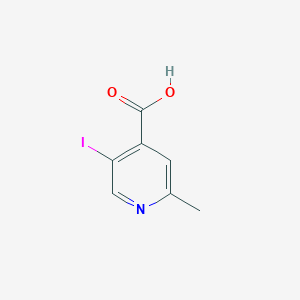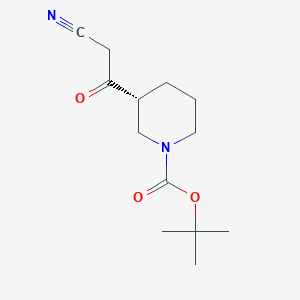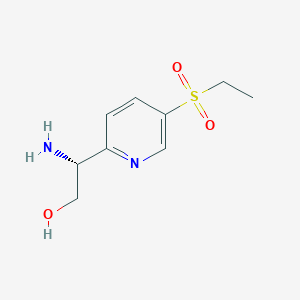
3,3-Difluoro-2-methyl-azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-2-methyl-azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methyl-azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,3-difluoro-2-methyl-1-aminopropane with a suitable electrophile to form the azetidine ring . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like acetonitrile or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
3,3-Difluoro-2-methyl-azetidine undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride.
Solvents: Acetonitrile, methanol.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted azetidines, while ring-opening reactions can produce linear amines .
科学的研究の応用
3,3-Difluoro-2-methyl-azetidine has several applications in scientific research:
作用機序
The mechanism of action of 3,3-Difluoro-2-methyl-azetidine involves its interaction with molecular targets through its nitrogen atom and the strained azetidine ring. The ring strain facilitates reactions that would be less favorable in less strained systems . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various pathways, including substitution and ring-opening reactions .
類似化合物との比較
Similar Compounds
3,3-Difluoro-azetidine: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
2-Methyl-azetidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
The fluorine atoms increase the compound’s stability and reactivity, making it a valuable building block in various chemical syntheses .
特性
分子式 |
C4H7F2N |
|---|---|
分子量 |
107.10 g/mol |
IUPAC名 |
3,3-difluoro-2-methylazetidine |
InChI |
InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3 |
InChIキー |
KKGBXWWINMKIKP-UHFFFAOYSA-N |
正規SMILES |
CC1C(CN1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11763024.png)










![(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)


